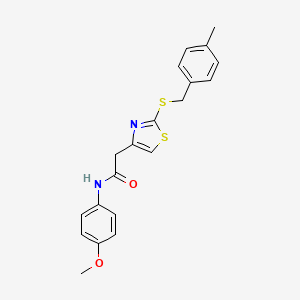

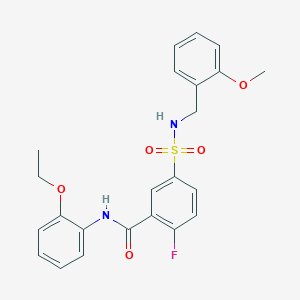

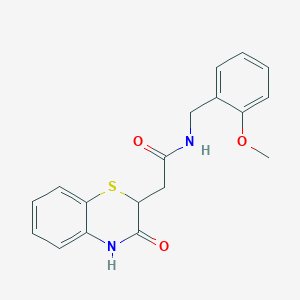

![molecular formula C18H13F6NO B2680741 (Z)-4-[3,5-双(三氟甲基)苯基氨基]-3-苯基丁-3-烯-2-酮 CAS No. 339017-28-6](/img/structure/B2680741.png)

(Z)-4-[3,5-双(三氟甲基)苯基氨基]-3-苯基丁-3-烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

3,5-Bis(trifluoromethyl)aniline has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, Schiff’s base, and 5,7-bis(trifluoromethyl)aniline. It was also used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction and N,N’-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, organocatalyst .Molecular Structure Analysis

The molecular formula of 3,5-Bis(trifluoromethyl)aniline, a component of the requested compound, is C8H5F6N . The InChI Key is CDIDGWDGQGVCIB-UHFFFAOYSA-N .Chemical Reactions Analysis

As mentioned earlier, 3,5-Bis(trifluoromethyl)aniline has been used in various synthesis reactions, including the creation of Schiff’s base and 5,7-bis(trifluoromethyl)aniline .Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)aniline is a clear colorless to yellow to yellow-brown or pale brown liquid . It has a refractive index of 1.4320-1.4360 @ 20°C . It is not miscible in water .科学研究应用

有机化学与催化

二芳胺的合成:Itoh 等人(2002 年)的研究讨论了使用三氟乙酸盐和苯基碘(III)双(三氟乙酸盐)合成乙酰二芳胺,展示了苯胺与三氟乙酰基等电负性基团的反应性 (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002)。

C-H 键活化:Wang 等人(2019 年)探索了使用 3,5-双(三氟甲基)苯胺作为钯催化的脱氢交叉偶联中的瞬态导向基团,突出了其在 C-H 键活化中的作用 (Wang, Xu, Sun, Yu, Li, & Zhang, 2019)。

材料科学与发光

- 电致发光材料:Doi 等人(2003 年)的一项研究调查了具有双极性特征的无定形分子材料用于电致发光,其中 4-二二甲苯基硼基-N,N-双(9,9-二甲基芴-2-基)苯胺等化合物显示出在有机发光二极管中使用的潜力 (Doi, Kinoshita, & Okumoto, 2003)。

配位化学与金属配合物

- 金属有机框架:Chen 等人(2017 年)使用双发射配体开发了一种用于超快水感测和热成像的 Zn-MOF(金属有机框架)。该框架表现出对分子水平的水的动态可逆配位行为 (Chen, Ye, Wang, Pan, Yin, Wei, Zhang, Wu, Fan, & Su, 2017)。

分析化学

- 荧光传感:Purkait 等人(2018 年)的研究引入了一种用于检测 Zn2+、Cd2+ 和 I− 的席夫碱荧光化学传感器,展示了其在水质分析和构建逻辑门中的应用 (Purkait, Dey, & Sinhaa, 2018)。

安全和危害

作用机制

Target of Action

The primary target of the compound (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one is the polysulfides in lithium-sulfur (Li-S) batteries . The polysulfides are a significant obstacle to the commercialization of Li-S batteries due to their shuttle effect .

Mode of Action

(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound, which modifies the separator in the battery .

Biochemical Pathways

The compound affects the pathway of polysulfide diffusion in Li-S batteries . By suppressing this pathway, (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one improves the capacity and cyclic stability of the batteries .

Pharmacokinetics

The compound’s high electronegativity and large steric hindrance suggest that it may have a significant impact on the bioavailability of the compound within the battery system .

Result of Action

The action of (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one results in improved capacity and cyclic stability of Li-S batteries . Specifically, batteries with the compound-modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .

Action Environment

The action, efficacy, and stability of (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one are influenced by the environment within the Li-S battery . The compound’s ability to suppress polysulfide diffusion is particularly relevant in the context of the battery’s internal environment .

属性

IUPAC Name |

(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6NO/c1-11(26)16(12-5-3-2-4-6-12)10-25-15-8-13(17(19,20)21)7-14(9-15)18(22,23)24/h2-10,25H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMZNWQBFDUAKS-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

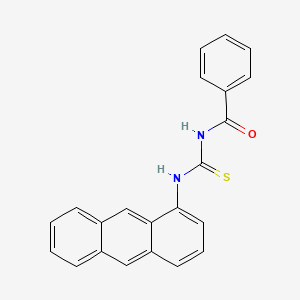

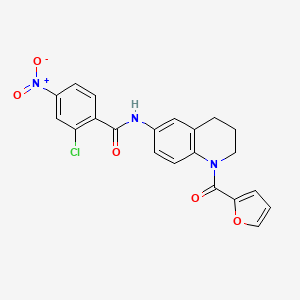

![4-cyano-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680662.png)

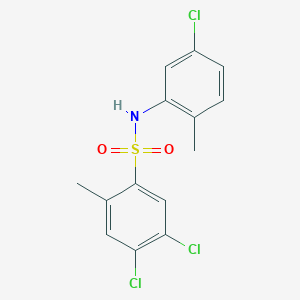

![5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2680664.png)

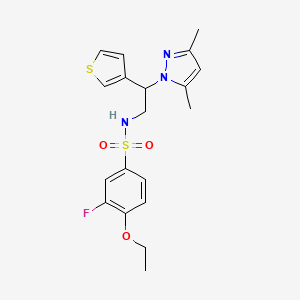

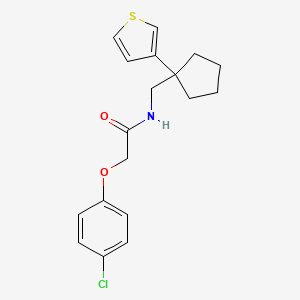

![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680667.png)

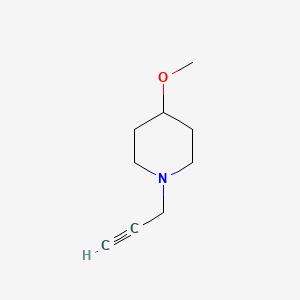

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)

![1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one](/img/structure/B2680677.png)